molecular formula C24H18N2O4S B492096 N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-8-quinolinesulfonamide CAS No. 825611-25-4

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-8-quinolinesulfonamide

Cat. No. B492096
CAS RN: 825611-25-4
M. Wt: 430.5g/mol
InChI Key: HDGVHHJUSPYYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-8-quinolinesulfonamide, also known as AQ-13, is a synthetic compound that has been studied for its potential use as an anticancer agent.

Mechanism of Action

The exact mechanism of action of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-8-quinolinesulfonamide is not fully understood. However, research has shown that this compound inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA breaks and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. This compound has also been shown to have anti-angiogenic effects, meaning it inhibits the growth of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-8-quinolinesulfonamide has several advantages for lab experiments. It has been shown to have broad-spectrum antitumor activity, meaning it is effective against a variety of cancer cell lines. Additionally, this compound has been shown to have a synergistic effect when used in combination with other anticancer agents. However, this compound also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are several future directions for the study of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-8-quinolinesulfonamide. One area of research could be to investigate the safety and efficacy of this compound in clinical trials. Additionally, researchers could explore the use of this compound in combination with other anticancer agents to determine the optimal treatment regimen. Further research could also investigate the mechanism of action of this compound in more detail to better understand its antitumor activity. Finally, researchers could explore the use of this compound in other disease areas, such as infectious diseases or autoimmune disorders.

Synthesis Methods

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-8-quinolinesulfonamide can be synthesized using a multistep process that involves the reaction of 2-methylnaphthoquinone with acetic anhydride to form 3-acetyl-2-methylnaphthoquinone. This intermediate is then reacted with 8-aminoquinoline-5-sulfonamide to form this compound.

Scientific Research Applications

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-8-quinolinesulfonamide has been studied for its potential use as an anticancer agent. Research has shown that this compound has antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to have a synergistic effect when used in combination with other anticancer agents, such as cisplatin and doxorubicin.

properties

IUPAC Name

N-(3-acetyl-2-methylbenzo[g][1]benzofuran-5-yl)quinoline-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4S/c1-14(27)22-15(2)30-24-18-10-4-3-9-17(18)20(13-19(22)24)26-31(28,29)21-11-5-7-16-8-6-12-25-23(16)21/h3-13,26H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGVHHJUSPYYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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